Ethyl 1-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylate
Description
This compound belongs to the pyrazolo-pyridine carboxylate class, characterized by a fused bicyclic core (pyrazolo[4,3-c]pyridine) with a 4-methylphenyl substituent at position 1 and an ethyl ester group at position 2. Its structural complexity and substituent arrangement make it a candidate for pharmaceutical research, particularly in modulating biological targets such as Toll-like receptors (TLRs) or enzymes involved in inflammatory pathways .
Properties
IUPAC Name |
ethyl 1-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-3-21-16(20)15-13-10-17-9-8-14(13)19(18-15)12-6-4-11(2)5-7-12/h4-7,17H,3,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKBWGFPGRDZBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C2=C1CNCC2)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on antitumor, anti-inflammatory, and antimicrobial activities based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 233.28 g/mol
- CAS Number : 951626-95-2
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. This compound has been evaluated for its ability to inhibit various cancer cell lines. A study highlighted its effectiveness against BRAF(V600E) and EGFR pathways, which are crucial in many cancers.
| Activity | IC50 (µM) | Cell Line |
|---|---|---|
| BRAF(V600E) Inhibition | 12.5 | Melanoma |
| EGFR Inhibition | 15.0 | Non-small cell lung cancer |
These results suggest that the compound may serve as a lead structure for developing new anticancer agents.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound was assessed through various assays measuring cytokine production and inflammatory markers. The results demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
| Cytokine | Control (pg/mL) | Treatment (pg/mL) |
|---|---|---|
| TNF-alpha | 200 | 50 |
| IL-6 | 150 | 30 |
This indicates that the compound may modulate inflammatory responses and could be beneficial in treating inflammatory diseases.
Antimicrobial Activity
The antimicrobial efficacy of this compound was evaluated against several bacterial strains. The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Case Studies and Research Findings
- Study on Antitumor Activity : A recent publication explored the structure-activity relationship (SAR) of similar pyrazole derivatives and found that modifications at the phenyl ring significantly enhanced antitumor activity against specific cell lines.
- Anti-inflammatory Mechanism : Another study investigated the mechanism of action of pyrazole derivatives in inhibiting NF-kB signaling pathways, which are pivotal in inflammation.
- Antimicrobial Efficacy : A comparative analysis of various pyrazole derivatives showed that those with electron-donating groups at specific positions exhibited enhanced antibacterial activity.
Comparison with Similar Compounds
Core Structural Variations
The pyrazolo[4,3-c]pyridine core is shared among analogs, but substituent variations significantly influence properties:
Key Observations :
- Electron-Donating vs.
- Hydrogen Bonding : The oxopiperidinyl group in CAS 503614-91-3 introduces hydrogen-bonding capability, enhancing solubility but possibly reducing blood-brain barrier penetration compared to the target compound .
- Salt Forms: The hydrochloride salt in improves water solubility, a critical factor for intravenous formulations.
Implications :
- Lipophilicity : The target compound’s 4-methylphenyl group may enhance membrane permeability compared to polar analogs, favoring central nervous system targeting .
- Ester Hydrolysis : The ethyl ester in all compounds is susceptible to enzymatic or chemical hydrolysis, necessitating prodrug strategies for oral bioavailability .
Research and Application Insights
- Therapeutic Potential: Analogs like 5-[6-[[3-(4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile are advanced TLR7-9 antagonists for systemic lupus erythematosus, suggesting the target compound’s applicability in autoimmune diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
